molecular formula C17H15NO4 B038275 N-Acetoxy-N-glycolyl-2-aminofluorene CAS No. 115227-95-7

N-Acetoxy-N-glycolyl-2-aminofluorene

Cat. No. B038275
M. Wt: 297.3 g/mol
InChI Key: IBPKZWFYZYIXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetoxy-N-glycolyl-2-aminofluorene is a derivative of 2-Acetylaminofluorene (AAF), which is a carcinogenic and mutagenic compound . It is used as a biochemical tool in the study of carcinogenesis .


Synthesis Analysis

The synthesis of N-Acetoxy-N-glycolyl-2-aminofluorene involves several steps. The parent molecule, 2-Acetylaminofluorene, is a substrate for the cytochrome P-450 enzyme, which results in the formation of hydroxyacetylaminofluorene . This is a proximal carcinogen and is more potent than the parent molecule . The N-hydroxy metabolite can be O-acetylated by the cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene .


Chemical Reactions Analysis

The N-hydroxy metabolite of 2-Acetylaminofluorene undergoes several enzymatic and non-enzymatic rearrangements . It can be O-acetylated by the cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene . This intermediate can spontaneously rearrange to form the arylamidonium ion and a carbonium ion, which can interact directly with DNA to produce DNA adducts .

Scientific Research Applications

  • Oxidative Phosphorylation Disruption

    N-acetoxy-N-acetyl-2-aminofluorene, a model carcinogen, disrupts oxidative phosphorylation. This disruption affects mitochondrial volume and ATPase activity, playing a role in carcinogenesis (Hadler & Demetriou, 1975).

  • Inhibition of Metabolism

    The glycolyl hydroxamic acid derivative of 2-aminofluorene is a potent inhibitor of its own metabolism and the metabolism of N-hydroxy-2-acetylaminofluorene by rat liver cytosol, indicating a suicide-inhibition type of metabolism (Lim, Corbett & Corbett, 1987).

  • DNA Modification Analysis

    N-(guanin-8-yl)-[G-3H]-N-acetyl-2-aminofluorene can be quantitatively released from modified DNA by hydrolysis in trifluoroacetic acid and high-pressure liquid chromatography, providing insights into DNA modification processes (Westra & Visser, 1979).

  • Preferential Reaction with DNA

    N-acetoxy-2-acetylaminofluorene preferentially reacts with G+C-rich regions in satellite DNA, disrupting the helix and decreasing cooperativity of melting (Melchior & Beland, 1984).

  • Covalent Binding to DNA

    The persistently bound form of the carcinogen N-acetyl-2-aminofluorene (AAF) to rat liver DNA in vivo results from a covalent bond between carbon-3 of the aromatic ring and the amino group of guanine (Westra, Kriek & Hittenhausen, 1976).

  • Tumor Development Studies

    N-GlO-AAF does not induce tumor development in female rats when repeated subcutaneous injections of N-hydroxy-AAF do, suggesting that its glucuronide may not be a carcinogen (Miller et al., 1968).

  • Spectroscopic Studies

    In vitro reaction studies of N-acetoxy-7-ethyl-N-2-acetylaminofluorene with DNA have provided spectroscopic insights, showing conformational similarities with DNA-AAF but significant differences in adducts and modified sequences in native DNA compared to denatured DNA (Saint-Ruf et al., 1981).

  • Enzymatic Reduction Studies

    Liver is the most active tissue for reducing N-hydroxy-2-acetylaminofluorene, with hamster and rabbit liver homogenates showing similar activity. This suggests potential tissue-specific differences in the processing of this compound (Lotlikar et al., 1965).

properties

IUPAC Name

[9H-fluoren-2-yl-(2-hydroxyacetyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-11(20)22-18(17(21)10-19)14-6-7-16-13(9-14)8-12-4-2-3-5-15(12)16/h2-7,9,19H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKZWFYZYIXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ON(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151009
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetoxy-N-glycolyl-2-aminofluorene

CAS RN

115227-95-7
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115227957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetoxy-N-glycolyl-2-aminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetoxy-N-glycolyl-2-aminofluorene
Reactant of Route 2
N-Acetoxy-N-glycolyl-2-aminofluorene
Reactant of Route 3
Reactant of Route 3
N-Acetoxy-N-glycolyl-2-aminofluorene
Reactant of Route 4
N-Acetoxy-N-glycolyl-2-aminofluorene
Reactant of Route 5
N-Acetoxy-N-glycolyl-2-aminofluorene
Reactant of Route 6
N-Acetoxy-N-glycolyl-2-aminofluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.